Bromo(tributyl)fluoro-lambda~5~-phosphane
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Overview
Description
Bromo(tributyl)fluoro-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to a bromine atom, a fluorine atom, and three butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(tributyl)fluoro-lambda~5~-phosphane typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the reaction of tributyltin fluoride with bromophosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and to maintain the required reaction conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Bromo(tributyl)fluoro-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form phosphines with lower oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or molecular oxygen are used. These reactions are usually carried out at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Various substituted phosphines.
Oxidation Reactions: Phosphine oxides.
Reduction Reactions: Lower oxidation state phosphines.
Scientific Research Applications
Bromo(tributyl)fluoro-lambda~5~-phosphane has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Bromo(tributyl)fluoro-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Tributylphosphine: Similar structure but lacks the bromine and fluorine atoms.
Bromo(tributyl)phosphane: Similar structure but lacks the fluorine atom.
Fluoro(tributyl)phosphane: Similar structure but lacks the bromine atom.
Uniqueness
Bromo(tributyl)fluoro-lambda~5~-phosphane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
80646-38-4 |
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Molecular Formula |
C12H27BrFP |
Molecular Weight |
301.22 g/mol |
IUPAC Name |
bromo-tributyl-fluoro-λ5-phosphane |
InChI |
InChI=1S/C12H27BrFP/c1-4-7-10-15(13,14,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 |
InChI Key |
OUOBTMRNUGWDJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(CCCC)(CCCC)(F)Br |
Origin of Product |
United States |
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